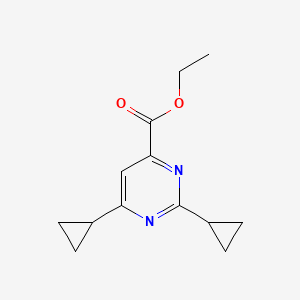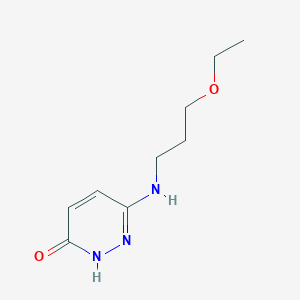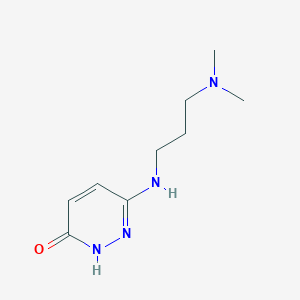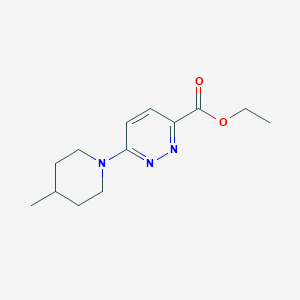
Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate
Descripción general
Descripción
Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate (DCPC) is an organic compound that belongs to the pyrimidine family. It is a cyclic organic compound composed of two carbon atoms and two nitrogen atoms in a six-membered ring structure. DCPC has a wide range of applications in the field of organic chemistry, including synthetic organic chemistry, biochemistry, and pharmaceuticals. DCPC has been studied extensively for its ability to act as a catalyst in organic reactions, its ability to form complexes with transition metals, and its potential applications in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Precursor to Heterocyclic Compounds
Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate serves as a precursor in the synthesis of new heterocyclic compounds. A study detailed the synthesis of heterocyclic derivatives like 6-hydroxypyrimidine and 6-hydroxypyrazolo[3,4-b]pyridine containing phenoxydifluoromethyl groups, indicating its utility in designing biologically active heterocycles (Solodukhin et al., 2004).
Synthesis of Functionalized Tetrahydropyridines
Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate is involved in annulation reactions to synthesize tetrahydropyridines. A study highlighted its role in [4 + 2] annulation with N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, emphasizing its application in organic synthesis (Xue-Feng Zhu et al., 2003).
Development of Antimicrobial Agents
In the field of medicinal chemistry, ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate derivatives have been synthesized and evaluated for antimicrobial activity. For instance, a study synthesized novel pyrimidine glycosides and screened them for antimicrobial properties, showcasing its potential in developing new antimicrobial drugs (H. El‐Sayed et al., 2008).
Creation of Antioxidant Agents
Derivatives of ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate have been explored for their antioxidant properties. A research created novel derivatives and assessed their effectiveness as antioxidants through various assays, underscoring its significance in antioxidant research (D. Asha et al., 2009).
Synthesis of Heterocyclic Systems
Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate is instrumental in synthesizing new heterocyclic systems, enriching the field of heterocyclic chemistry. Research has been conducted to create novel heterocyclic derivatives, broadening the scope of this compound in synthetic chemistry applications (S. Tumkyavichyus, 1996).
Propiedades
IUPAC Name |
ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-13(16)11-7-10(8-3-4-8)14-12(15-11)9-5-6-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDHSMVCOWQWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2CC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dicyclopropylpyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)


